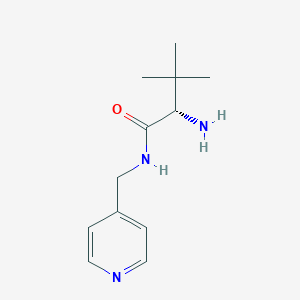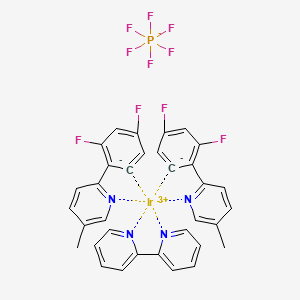
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound that has garnered significant interest in the field of chemistry
準備方法
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves a series of complex reactions. The synthetic route often includes the coordination of iridium with the ligands 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine and 2-pyridin-2-ylpyridine. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the final product.
化学反応の分析
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one ligand is replaced by another. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Medicine: Research is being conducted on its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of light-emitting diodes (LEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate involves its interaction with specific molecular targets. The iridium center plays a crucial role in facilitating various catalytic processes. The compound can interact with substrates through coordination bonds, leading to the activation of the substrates and subsequent chemical transformations. The pathways involved in these reactions are often complex and depend on the specific application.
類似化合物との比較
Compared to other similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate stands out due to its unique combination of ligands and the presence of iridium. Similar compounds include:
- 2-(2,4-difluorophenyl)pyridine;iridium(3+);2,2’-bipyridine;hexafluorophosphate
- 2-(2,4-difluorophenyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
These compounds share some structural similarities but differ in their specific ligands and coordination environments, leading to variations in their chemical properties and applications .
特性
分子式 |
C34H24F10IrN4P |
|---|---|
分子量 |
901.8 g/mol |
IUPAC名 |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C10H8N2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;1-8H;;/q2*-1;;-1;+3 |
InChIキー |
OLBCLOCLKZDFCN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




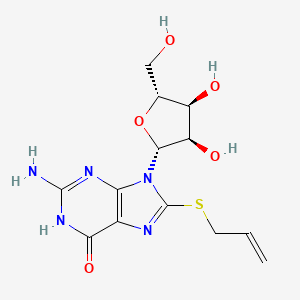
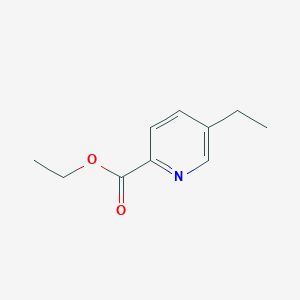
![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)


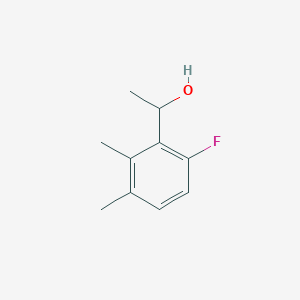
![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
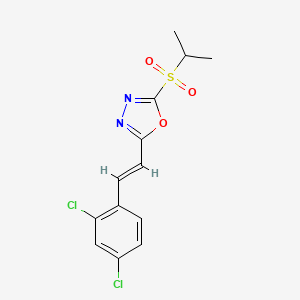

![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)
